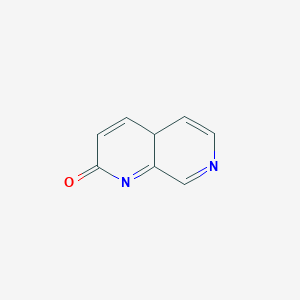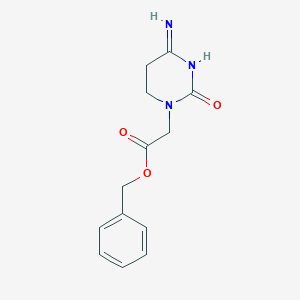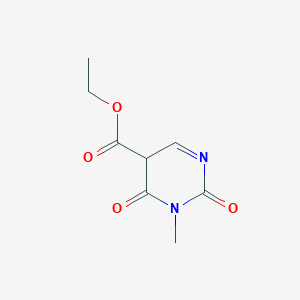
4aH-1,7-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-1,7-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,7-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or azidotrimethylsilane under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4aH-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridin-4(3H)-one oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, azidotrimethylsilane, and phosphorus oxychloride (POCl3). Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted naphthyridines, such as 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives .
Wissenschaftliche Forschungsanwendungen
4aH-1,7-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4aH-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4aH-1,7-naphthyridin-2-one can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another member of the naphthyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Benzo[c][1,7]naphthyridine: A structural analog with similar biological activities but different reactivity and applications.
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4aH-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-6H |
InChI-Schlüssel |
VLOOHKGABLKNCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C2C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)
![methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B12345390.png)

![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12345398.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
![(5Z)-5-{[3-methoxy-4-(octyloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345414.png)
![N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345421.png)

![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)
![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)

carboh ydrazide](/img/structure/B12345448.png)
